molecular formula C₂₅H₂₈D₄F₃N₃O₄ B1145259 Silodosin-d4 CAS No. 1426173-86-5

Silodosin-d4

カタログ番号 B1145259
CAS番号: 1426173-86-5
分子量: 499.56
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Silodosin from precursor compounds involves multiple steps, including condensation, resolution, protection, hydrolysis, substitution, and deprotection processes. The overall yield of this synthesis is about 6.6% (Liang Huixin, 2015). Another approach for Silodosin synthesis employs CuI-catalysed C–C arylation, regioselective cyanation, and diastereoselective reductive amination (Francesco Calogero et al., 2015).

科学的研究の応用

Treatment of Benign Prostatic Hyperplasia (BPH)

  • Scientific Field : Urology
  • Summary of Application : Silodosin is approved for the treatment of BPH and has been shown to be highly effective in improving not only Lower Urinary Tract Symptoms (LUTS) but also urodynamic parameter impairments secondary to BPH .
  • Methods of Application : Silodosin is administered orally, typically at a dosage of 8 mg once daily .
  • Results or Outcomes : Studies have shown that Silodosin is superior to placebo in improving the International Prostate Symptom Score (IPSS), quality of life (QoL) score, and peak urine maximum . It also showed a higher improvement in the bladder outlet obstruction index compared to other alpha1 adrenergic receptor antagonists .

Medical Expulsive Therapy for Distal Ureteral Stones

  • Scientific Field : Urology
  • Summary of Application : Silodosin has shown efficacy as medical expulsive therapy for promoting spontaneous stone passage of distal ureteral stones .
  • Methods of Application : The specific dosage and administration method would depend on the patient’s condition and the physician’s discretion .
  • Results or Outcomes : Clinical trials have shown that Silodosin can effectively promote the passage of distal ureteral stones .

Treatment of Nocturia

  • Scientific Field : Urology
  • Summary of Application : Silodosin is used to treat the symptoms of benign prostatic hyperplasia (BPH) in adult men, which can include nighttime urination (nocturia) .
  • Methods of Application : The specific dosage and administration method would depend on the patient’s condition and the physician’s discretion .
  • Results or Outcomes : Clinical trials have shown that Silodosin can effectively reduce the frequency of nocturia .

Treatment of Lower Urinary Tract Symptoms (LUTS)

  • Scientific Field : Urology
  • Summary of Application : Silodosin is used to treat symptoms of benign prostatic hyperplasia (BPH), which can include Lower Urinary Tract Symptoms (LUTS) .
  • Methods of Application : The specific dosage and administration method would depend on the patient’s condition and the physician’s discretion .
  • Results or Outcomes : Clinical trials have shown that Silodosin can effectively reduce the symptoms of LUTS .

Safety And Hazards

Silodosin may cause low blood pressure when you stand up after sitting or lying down, which may lead to dizziness and fainting . It may also affect your pupils during cataract surgery . Other side effects include loss of seminal emission, dizziness, diarrhea, orthostatic hypotension, headache, retrograde ejaculation, common cold, and stuffy nose .

特性

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCPYILNMDWPEY-JRBXURKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silodosin-d4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。